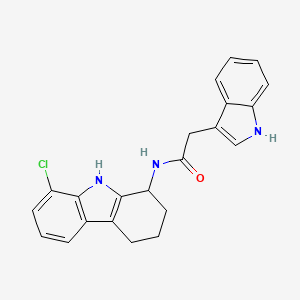
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both carbazole and indole moieties, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Moiety: Starting from a suitable precursor, such as 8-chloro-1,2,3,4-tetrahydrocarbazole, through cyclization reactions.
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Coupling Reaction: The final step involves coupling the carbazole and indole moieties through an acetamide linkage, often using reagents like acetic anhydride and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide would depend on its specific biological target. Generally, compounds with carbazole and indole structures can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Such as 9-ethylcarbazole, known for their anticancer and antimicrobial activities.
Indole Derivatives: Like indomethacin, a well-known anti-inflammatory drug.
Uniqueness
The uniqueness of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-2-(1H-indol-3-YL)acetamide lies in its combined carbazole and indole structure, which may confer unique biological activities and therapeutic potential compared to other compounds.
Properties
Molecular Formula |
C22H20ClN3O |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C22H20ClN3O/c23-17-8-3-6-15-16-7-4-10-19(22(16)26-21(15)17)25-20(27)11-13-12-24-18-9-2-1-5-14(13)18/h1-3,5-6,8-9,12,19,24,26H,4,7,10-11H2,(H,25,27) |
InChI Key |
XELXKZJCZXSVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B10994712.png)
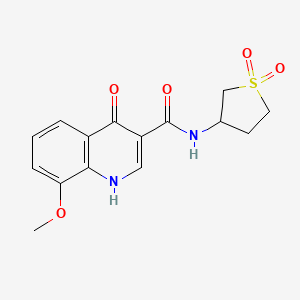

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10994722.png)
![N-(4-hydroxyquinazolin-6-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B10994729.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10994731.png)
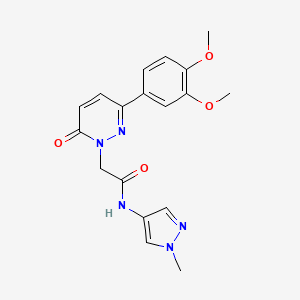
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B10994745.png)
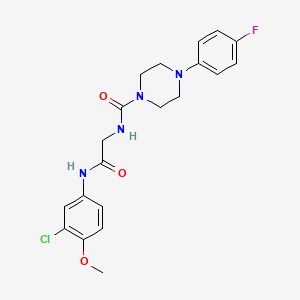
![N-(3-chloro-4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10994751.png)
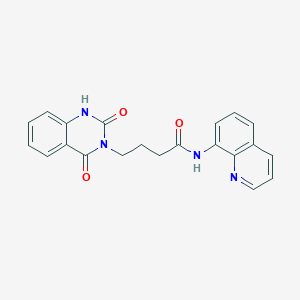

![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B10994773.png)
![N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B10994786.png)
